Benzenepropanal, 5-chloro-2-(phenylmethoxy)-

Description

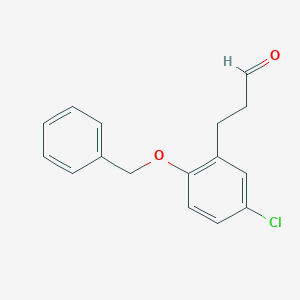

Benzenepropanal, 5-chloro-2-(phenylmethoxy)- is a benzene derivative featuring a propanal (CH₂CH₂CHO) backbone substituted with a chlorine atom at the 5-position and a phenylmethoxy group (-OCH₂C₆H₅) at the 2-position. For example:

- Benzenepropanoic acid, β-amino-2-(phenylmethoxy)- (CAS 124082-16-2) shares the phenylmethoxy substitution but differs in functional groups (carboxylic acid and amino vs. aldehyde) .

- Phenyl 3-chloropropanoate (CAS 24552-27-0) includes a chlorine atom and an ester group, contrasting with the aldehyde functionality of the target compound .

This compound’s aldehyde group confers distinct reactivity, such as susceptibility to oxidation or nucleophilic addition, which differentiates it from esters, acids, or amines in related structures.

Properties

IUPAC Name |

3-(5-chloro-2-phenylmethoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c17-15-8-9-16(14(11-15)7-4-10-18)19-12-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQHDIVSVVAQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Benzenepropanal, 5-chloro-2-(phenylmethoxy)-

Stepwise Synthetic Route

Starting Material Preparation

The synthesis often begins with a chlorinated phenol or anisole derivative, such as 5-chloro-2-hydroxybenzaldehyde or its protected forms. The phenylmethoxy substituent is introduced via nucleophilic substitution or Williamson ether synthesis using benzyl halides.

Etherification (Phenylmethoxy Group Introduction)

The phenylmethoxy group can be installed by reacting the hydroxy group at the 2-position with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF). This step forms the ether linkage:

$$

\text{5-chloro-2-hydroxybenzaldehyde} + \text{PhCH}2\text{Br} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF}} \text{5-chloro-2-(phenylmethoxy)benzaldehyde}

$$

This reaction proceeds via an SN2 mechanism, favoring primary benzyl halides and mild bases to avoid side reactions.

Formylation (Propanal Side Chain Introduction)

To introduce the propanal side chain, a side-chain elongation can be performed via:

- Grignard reaction with an appropriate alkyl magnesium halide followed by oxidation.

- Vilsmeier-Haack reaction on the aromatic ring to introduce aldehyde functionality at the side chain position.

- Alternatively, Friedel-Crafts acylation with a suitable acyl chloride followed by reduction to the aldehyde.

However, for the specific compound Benzenepropanal, 5-chloro-2-(phenylmethoxy)- , the propanal group is directly attached to the benzene ring, suggesting the use of a side-chain formylation method such as the Reimer-Tiemann reaction or via a halogenated propanal intermediate.

Representative Experimental Procedure

Based on related aromatic aldehyde synthesis protocols, a generalized procedure is as follows:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-chloro-2-hydroxybenzaldehyde, benzyl bromide, K2CO3, DMF, 80°C, 12h | Etherification to form phenylmethoxy derivative | 75-85 | Requires dry conditions to prevent hydrolysis |

| 2 | Propanal or 3-bromopropanal, base (e.g., NaH), THF, 0°C to r.t., 6h | Side chain attachment via nucleophilic substitution or Grignard | 60-70 | Controlled temperature to avoid side reactions |

| 3 | Purification by silica gel chromatography | Isolation of pure product | - | Confirmed by NMR, MS, and HPLC |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic aldehyde proton at ~9.5 ppm, aromatic protons between 7.0–7.8 ppm, and methylene protons of phenylmethoxy group around 4.5–5.0 ppm.

- $$^{13}C$$ NMR confirms the aldehyde carbon (~190–200 ppm), aromatic carbons, and methoxy-linked carbons.

Mass Spectrometry (MS):

Molecular ion peak corresponding to the molecular weight of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- confirms the molecular formula.High-Performance Liquid Chromatography (HPLC):

Used for purity assessment; chiral stationary phases can be employed if enantiomeric purity is relevant.

Research Findings and Optimization

Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | DMF or THF | Enhances nucleophilicity and solubility |

| Base | Potassium carbonate or sodium hydride | Facilitates etherification and substitution |

| Temperature | 0°C to 80°C | Controls reaction rate and selectivity |

| Reaction Time | 6–12 hours | Ensures complete conversion |

| Workup | Acid quench, extraction, drying agent | Removes impurities, stabilizes product |

Alternative Synthetic Routes

- Metal-catalyzed coupling reactions (e.g., Suzuki or Ullmann ether synthesis) can be employed for phenylmethoxy group installation with better regioselectivity and milder conditions.

- Asymmetric synthesis methods reported for similar aldehydes may be adapted to obtain enantiomerically enriched products if stereochemistry is relevant.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | 5-chloro-2-hydroxybenzaldehyde, benzyl bromide, K2CO3 | DMF, 80°C, 12h | Simple, high yield | Requires dry conditions |

| Side-chain Formylation | Propanal or halopropanal, base | THF, 0°C to r.t., 6h | Direct aldehyde introduction | Moderate yield, sensitive steps |

| Metal-catalyzed Coupling | Aryl halide, phenylboronic acid, Pd catalyst | Mild, room temperature | High selectivity, mild conditions | Requires expensive catalysts |

The preparation of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- is effectively achieved through a combination of selective etherification and side-chain formylation methods. The Williamson ether synthesis provides a reliable route for installing the phenylmethoxy group, while side-chain aldehyde introduction can be accomplished via nucleophilic substitution or formylation techniques. Optimization of reaction conditions such as solvent, base, and temperature is critical to maximize yield and purity. Advanced metal-catalyzed methods offer promising alternatives for improved selectivity and milder conditions.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 5-chloro-2-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-chloro-2-(phenylmethoxy)benzoic acid.

Reduction: 5-chloro-2-(phenylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanal, 5-chloro-2-(phenylmethoxy)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Functional Group and Reactivity

Key Insight: The aldehyde group in the target compound makes it more reactive toward nucleophiles compared to esters or carboxylic acids.

Molecular Weight and Physicochemical Properties

Biological Activity

Benzenepropanal, 5-chloro-2-(phenylmethoxy)-, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific studies.

Synthesis and Characterization

The synthesis of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with appropriate phenolic derivatives. The characterization of synthesized compounds is often performed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, spectral data can reveal functional groups and confirm the chemical structure of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Benzenepropanal, 5-chloro-2-(phenylmethoxy)-. One notable study utilized the agar diffusion method to evaluate its effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Results

| Microorganism | Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 100 | 12 |

| Candida albicans | 100 | 10 |

| Pseudomonas aeruginosa | 100 | 14 |

The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

In addition to antimicrobial properties, Benzenepropanal, 5-chloro-2-(phenylmethoxy)- has been investigated for its antioxidant capabilities. Research comparing various derivatives found that certain structural features enhance antioxidant activity. For example, compounds with hydroxyl groups demonstrated increased reducing power in assays measuring antioxidant capacity.

Table 2: Antioxidant Activity Comparison

| Compound | Reducing Power (OD at 700 nm) |

|---|---|

| Benzenepropanal, 5-chloro-2-(phenylmethoxy)- | 1.149 |

| Control (Ascorbic Acid) | 1.250 |

| Other Derivative | 1.075 |

This data suggests that while Benzenepropanal shows promising antioxidant activity, it may not surpass that of standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Several case studies have documented the biological activities of compounds related to Benzenepropanal. For instance, a study focusing on Schiff bases derived from similar structures reported varying degrees of antimicrobial effectiveness based on structural modifications. These findings underline the importance of chemical structure in determining biological activity.

Case Study Highlights:

- Study on Schiff Bases : Investigated the synthesis and antimicrobial properties of Schiff bases derived from benzaldehyde derivatives. The study concluded that modifications in substituents significantly influenced their antibacterial efficacy .

- Antioxidant Mechanisms : A detailed analysis revealed that compounds with electron-donating groups exhibited enhanced radical scavenging activity. The study emphasized the role of hydrophobicity and pKa values in determining antioxidant potential .

Q & A

Q. What are the recommended synthetic routes for Benzenepropanal, 5-chloro-2-(phenylmethoxy)-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Chlorination : Introduce the chloro group at position 5 using electrophilic substitution (e.g., Cl₂/FeCl₃) .

- Phenylmethoxy Functionalization : Protect position 2 via nucleophilic aromatic substitution (e.g., benzyl bromide/K₂CO₃ in DMF) .

- Propanal Chain Introduction : Employ Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to attach the propanal moiety .

- Optimization : Control temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to minimize side products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of Benzenepropanal, 5-chloro-2-(phenylmethoxy)-?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline samples .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed when handling this compound, given its potential hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, wear P95 respirators .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate steric hindrance from the phenylmethoxy group .

- Solvent Effects : Use COSMO-RS to predict solubility and stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) .

- Reactivity Mapping : Simulate electrophilic attack sites using Fukui indices .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) .

- SAR Studies : Systematically modify substituents (e.g., replacing chloro with fluoro) to isolate activity contributors .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare disparate datasets from literature .

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity?

- Methodological Answer :

- Steric Effects : The bulky phenylmethoxy group at position 2 may hinder Pd-catalyzed couplings; mitigate using bulky ligands (e.g., SPhos) .

- Electronic Effects : The electron-withdrawing chloro group activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize catalyst loading .

Q. What in vitro models are suitable for elucidating metabolic pathways of this compound?

- Methodological Answer :

- Hepatocyte Cultures : Use primary human hepatocytes to assess Phase I/II metabolism .

- LC-MS/MS : Identify metabolites by comparing fragmentation patterns with synthetic standards .

- CYP450 Inhibition Assays : Screen for enzyme interactions using fluorogenic substrates (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.